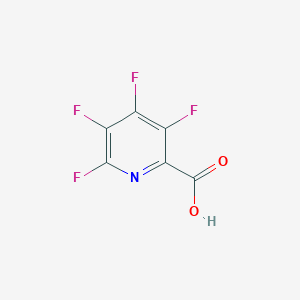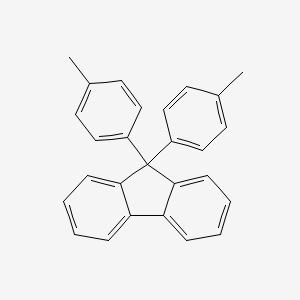
9,9-Di-p-tolyl-9H-fluorene
Overview
Description
9,9-Di-p-tolyl-9H-fluorene is an organic compound with the molecular formula C27H22. It is a derivative of fluorene, where the hydrogen atoms at the 9-position are replaced by p-tolyl groups. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) due to their strong fluorescence .
Mode of Action
It’s known that similar compounds interact with their targets by exhibiting strong fluorescence when exposed to certain wavelengths of light . This property is often utilized in the field of optoelectronics.
Biochemical Pathways
In the context of optoelectronics, these types of compounds are often involved in energy transfer processes that result in the emission of light .
Result of Action
Similar compounds are known to exhibit strong fluorescence, which can be utilized in various applications, such as in the development of oleds .
Action Environment
The action, efficacy, and stability of 9,9-Di-p-tolyl-9H-fluorene can be influenced by various environmental factors. For instance, the fluorescence of similar compounds can be affected by the presence of oxygen, temperature, and the specific wavelengths of light to which they are exposed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-p-tolyl-9H-fluorene typically involves the reaction of fluorene with p-tolylmagnesium bromide in the presence of a catalyst. The reaction proceeds through a Grignard reaction mechanism, where the p-tolyl groups are introduced at the 9-position of fluorene. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 9,9-Di-p-tolyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
9,9-Di-p-tolyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorescent probes for imaging and sensing applications.
Comparison with Similar Compounds
9,9-Di-octyl-9H-fluorene: Similar in structure but with octyl groups instead of p-tolyl groups.
9,9-Di-phenyl-9H-fluorene: Contains phenyl groups at the 9-position.
9,9-Di-(4-methoxyphenyl)-9H-fluorene: Features methoxy-substituted phenyl groups.
Uniqueness: 9,9-Di-p-tolyl-9H-fluorene is unique due to its specific electronic properties and structural configuration. The presence of p-tolyl groups enhances its stability and makes it suitable for various applications, particularly in the field of organic electronics and fluorescent probes .
Properties
IUPAC Name |
9,9-bis(4-methylphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZDANJGUJGWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633427 | |
| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-50-3 | |
| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)
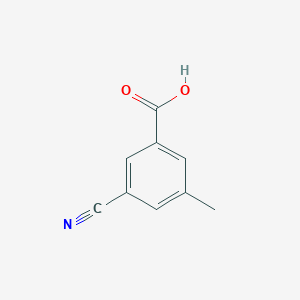

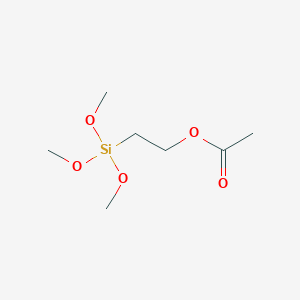
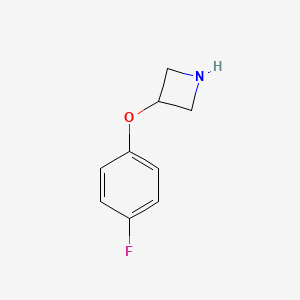
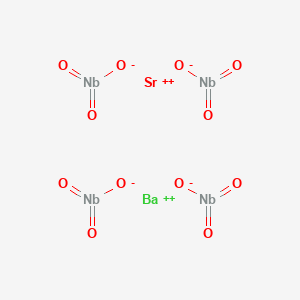
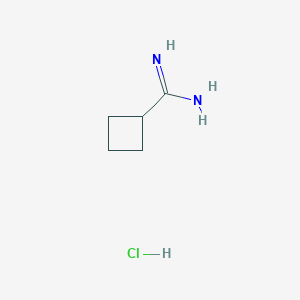

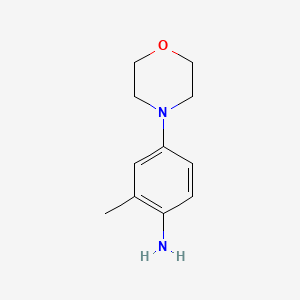
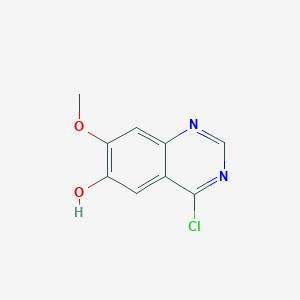
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
